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Abstract
n-Pentatriacontane (C35) is a very-long-chain alkane (VLCFA) and a component of the

cuticular wax layer that coats the aerial surfaces of Arabidopsis thaliana. This hydrophobic

layer is crucial for protecting the plant against various environmental stresses, including

desiccation and pathogen attack. The biosynthesis of n-pentatriacontane is a multi-step

process that originates in the endoplasmic reticulum (ER) of epidermal cells. It begins with the

elongation of fatty acid precursors, followed by a specialized alkane-forming pathway. This

guide provides an in-depth overview of the biosynthetic pathway, key enzymatic players,

quantitative data from relevant studies, and detailed experimental protocols.

Overview of the Biosynthetic Pathway
The synthesis of n-pentatriacontane and other very-long-chain alkanes in Arabidopsis can be

divided into two major stages:

Fatty Acid Elongation (FAE): The production of the C36 acyl-CoA precursor required for C35

alkane synthesis. This process occurs in the endoplasmic reticulum and involves the cyclical

addition of two-carbon units to a growing acyl chain.

Alkane Formation: The conversion of the C36 acyl-CoA to n-pentatriacontane. This is

accomplished by a multienzyme complex, also localized to the ER, which first reduces the
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acyl-CoA to an aldehyde and then decarbonylates the aldehyde to form the final alkane.

Fatty Acid Elongation (FAE) Pathway
The precursors for all cuticular wax components, including n-pentatriacontane, are very-long-

chain fatty acids (VLCFAs) with chain lengths typically ranging from 24 to 38 carbons.[1] These

VLCFAs are synthesized by the Fatty Acid Elongase (FAE) complex, an ER-bound

multienzyme system. Each cycle of elongation adds two carbon atoms from malonyl-CoA to an

acyl-CoA substrate and consists of four sequential reactions:

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step

and determines the substrate specificity for chain length.[1]

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

Reduction: Catalyzed by enoyl-CoA reductase (ECR).

The synthesis of the C36 acyl-CoA, the direct precursor to n-pentatriacontane, is particularly

attributed to the activity of specific KCS enzymes. In Arabidopsis trichomes, where C35 and

other extra-long-chain alkanes are found, the condensing enzyme KCS16 is preferentially

expressed and is responsible for the elongation to C36 and C38 acyl-CoA derivatives. The

activity of the FAE complex can be further modulated by proteins like ECERIFERUM2 (CER2)

and CER2-LIKE proteins, which are thought to facilitate the elongation of VLCFAs beyond C28.

[2]

Alkane-Forming Pathway
Once the C36 acyl-CoA precursor is synthesized, it enters the alkane-forming pathway. This

pathway is catalyzed by a core enzymatic complex composed of ECERIFERUM1 (CER1) and

ECERIFERUM3 (CER3).[3][4] Their mandatory co-expression is required for alkane synthesis.

This complex is enhanced by the presence of cytochrome b5 (CYTB5) isoforms, which act as

electron donors and are considered specific cofactors for CER1, indicating a redox-dependent

reaction mechanism.

The proposed reaction occurs in two steps:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1662014?utm_src=pdf-body
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2023.1107333/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2023.1107333/full
https://www.benchchem.com/product/b1662014?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC166759/
https://bio-protocol.org/en/bpdetail?id=782&type=0
https://en.bio-protocol.org/en/bpdetail?id=782&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduction to Aldehyde: The C36 acyl-CoA is reduced to a hexatriacontanal (C36 aldehyde)

intermediate. This step is primarily attributed to the activity of CER3.

Decarbonylation to Alkane: The hexatriacontanal is then decarbonylated to produce n-

pentatriacontane (C35) and a molecule of carbon monoxide. This final step is catalyzed by

CER1.

The entire process is thought to occur within a tightly associated complex, where the aldehyde

intermediate may remain bound to the enzymes before its final conversion to an alkane.

Genetic Regulation of the Pathway
The biosynthesis of n-pentatriacontane is under tight genetic control. Key regulatory proteins

include:

DEWAX: An AP2/ERF-type transcription factor that acts as a negative regulator of cuticular

wax biosynthesis. It is induced by darkness and directly represses the expression of genes

in the alkane-forming pathway.

GCN5: A histone acetyltransferase that positively regulates the expression of CER3 by

modulating histone acetylation at the CER3 locus.

CER16: A protein that inhibits the post-transcriptional gene silencing of CER3, thereby

promoting alkane biosynthesis.

CER1-LIKE1: A homolog of CER1 that can also form a complex with CER3 and CYTB5. This

complex, however, exhibits a preference for shorter-chain acyl-CoA substrates, leading to

the production of alkanes like C25 and C27. This suggests that different CER1-family

complexes contribute to the overall diversity of alkane chain lengths in Arabidopsis.

Data Presentation
The following tables summarize quantitative data on cuticular wax composition in wild-type

Arabidopsis and various mutants, illustrating the impact of key genes on alkane biosynthesis.

Table 1: Cuticular Wax Composition on Stems and Leaves of Wild-Type Arabidopsis thaliana

(ecotype C24)
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Compound Class Chain Length
Stem Wax Load
(µg/dm²)

Leaf Wax Load
(µg/dm²)

Alkanes C27 0.8 ± 0.1 0.1 ± 0.0

C29 12.5 ± 1.1 1.9 ± 0.2

C31 5.2 ± 0.5 0.8 ± 0.1

C33 0.5 ± 0.1 0.1 ± 0.0

Ketones C29 3.1 ± 0.3 0.3 ± 0.1

Aldehydes C28 0.7 ± 0.1 0.2 ± 0.0

C30 1.1 ± 0.1 0.4 ± 0.1

Primary Alcohols C26 1.9 ± 0.2 0.5 ± 0.1

C28 1.5 ± 0.1 0.4 ± 0.1

C30 0.6 ± 0.1 0.2 ± 0.0

Fatty Acids C28 0.2 ± 0.0 0.1 ± 0.0

C30 0.3 ± 0.0 0.1 ± 0.0

Total Wax 33.4 ± 2.8 5.2 ± 0.5

Data adapted from Hooker et al. (2002). Note: n-Pentatriacontane (C35) is a minor

component of total wax on primary stems and rosette leaves and is more abundant on

trichomes, which were not specifically analyzed in this dataset.

Table 2: Alkane Production by Reconstituted CER1/CER3 Complexes in Yeast

Expressed Complex Major Alkane Products
Total Hydrocarbon Yield
(ng/mg yeast dry weight)

CER1 / CER3 / CYTB5-B
C29 (89%), C31 (4.6%), C27

(4.8%)
81

CER1-LIKE1 / CER3 / CYTB5-

B
C25, C27 23
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Data from Pascal et al. (2019). This demonstrates the differing substrate specificities of the

CER1 and CER1-LIKE1 containing complexes.

Table 3: Effect of cer Mutations on Very-Long-Chain Wax Components

Genotype
Key Enzyme/Protein
Affected

Phenotypic Effect on Wax
Composition

cer1 Alkane Decarbonylase

Devoid of VLC alkanes and

their derivatives (ketones,

secondary alcohols).

cer3 Acyl-CoA Reductase (putative)

Severe reduction in alkanes,

secondary alcohols, ketones,

and aldehydes.

cer10 Enoyl-CoA Reductase (ECR)
~60% reduction in total stem

cuticular wax.

cer26 FAE-associated protein

Affected in the production of

wax components longer than

30 carbons.

Experimental Protocols
Cuticular Wax Extraction and Analysis by GC-FID/MS
This protocol is adapted for the analysis of cuticular waxes from Arabidopsis stems or leaves.

Materials:

Arabidopsis thaliana stems or rosette leaves

Chloroform (analytical grade)

Internal Standard: n-tetracosane (C24) solution (1 µg/µL in chloroform)

15 mL glass vials with Teflon-lined caps

Nitrogen gas stream
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Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Pyridine

Gas Chromatograph with Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-

MS)

Procedure:

Sample Collection: Harvest inflorescence stems or a minimum of 6 rosette leaves per

replicate. Minimize handling to avoid removing wax.

Surface Area Measurement: Photograph the collected tissue alongside a ruler. Use image

analysis software (e.g., ImageJ) to determine the surface area. For stems, calculate the

surface area assuming a cylinder (Area = π * diameter * length).

Wax Extraction: a. Place the plant material into a glass vial. b. Add a known amount of the

internal standard (e.g., 10 µL of 1 µg/µL n-tetracosane). c. Submerge the tissue in 3-5 mL of

chloroform. d. Agitate gently for 30-60 seconds. e. Remove the plant tissue from the vial.

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of

nitrogen gas.

Derivatization (for polar compounds): a. Add 20 µL of pyridine and 20 µL of BSTFA to the

dried wax residue. b. Seal the vial and heat at 80°C for 30 minutes. c. Cool to room

temperature before analysis.

GC Analysis: a. Inject 1-2 µL of the derivatized sample into the GC. b. GC-FID for

Quantification: Use an appropriate temperature program (e.g., initial 80°C, ramp to 320°C) to

separate the wax components. Integrate the peak areas for each component and the internal

standard. c. GC-MS for Identification: Run a representative sample on a GC-MS using the

same temperature program. Identify compounds by comparing their mass spectra to a

reference library (e.g., NIST) and retention times to known standards.

Data Calculation: a. Quantify each wax component by comparing its peak area to the peak

area of the internal standard. b. Normalize the amount of each component to the surface

area of the tissue sample (expressed as µg/cm² or µg/dm²).
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Reconstitution of Alkane Biosynthesis in Yeast
This protocol outlines the key steps for demonstrating the function of the CER1/CER3/CYTB5

complex in a heterologous system, based on the methodology described by Bernard et al.

(2012).

Objective: To confirm that the co-expression of Arabidopsis CER1, CER3, and CYTB5 is

sufficient for alkane production in a non-plant system.

Key Components:

Yeast Strain: A Saccharomyces cerevisiae strain engineered to produce VLC acyl-CoAs

(e.g., by expressing a mutated SUR4 gene to bypass the C26 elongation limit).

Expression Vectors: Yeast expression vectors (e.g., pYES-DEST series) for galactose-

inducible expression of the Arabidopsis genes.

Genes of Interest: cDNAs for AtCER1, AtCER3, and an AtCYTB5 isoform.

Procedure Outline:

Vector Construction: Clone the full-length coding sequences of AtCER1, AtCER3, and

AtCYTB5 into separate yeast expression vectors.

Yeast Transformation: Co-transform the engineered yeast strain with the expression vectors

containing the genes of interest. Use appropriate selection markers to isolate colonies

containing all plasmids.

Protein Expression: a. Grow a starter culture of the transformed yeast in selective media with

glucose. b. Inoculate a larger culture with expression medium containing galactose (to

induce gene expression) and grow for 48-72 hours.

Lipid Extraction: a. Harvest the yeast cells by centrifugation. b. Perform a total lipid extraction

using a method such as chloroform:methanol:water partitioning.

Alkane Analysis: a. Isolate the hydrocarbon fraction from the total lipid extract, typically by

thin-layer chromatography (TLC) or solid-phase extraction (SPE) on a silica column. b.
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Analyze the hydrocarbon fraction by GC-MS to identify and quantify the alkanes produced.

Compare the results to a control yeast strain transformed with empty vectors.

Visualizations
Biosynthetic Pathway Diagram
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Caption: Biosynthetic pathway of n-pentatriacontane in Arabidopsis.
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Experimental Workflow Diagram
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Caption: Experimental workflow for cuticular wax analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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